Lafutidine

准备方法

合成路线和反应条件: 拉呋肽丁可以通过多种方法合成。 一种常见的方法是氨解,其中一种化合物与胺反应生成拉呋肽丁 . 另一种方法是使化合物与盐酸羟胺和氢氧化钠反应,然后与另一种化合物缩合 .

工业生产方法: 拉呋肽丁的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。工业生产方法的具体细节通常是专有的,并且可能因制造商而异。

化学反应分析

反应类型: 拉呋肽丁会发生几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。

还原: 这种反应涉及添加氢气或去除氧气。

取代: 这种反应涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 常用的试剂包括卤素和亲核试剂。

形成的主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成亚砜或砜,而还原可能生成胺或醇。

科学研究应用

Gastroesophageal Reflux Disease (GERD)

Clinical Efficacy

Lafutidine has shown significant effectiveness in treating GERD, particularly in patients experiencing heartburn. A randomized controlled trial compared this compound (10 mg twice daily) with lansoprazole (30 mg once daily) over an initial 8-week period followed by maintenance therapy. The study demonstrated that this compound was effective in improving heartburn symptoms and patient satisfaction, although it was found to be inferior to lansoprazole regarding symptom severity reduction during maintenance therapy .

Rapid Onset of Action

Research indicates that this compound provides a prompt onset of action, which is crucial for effective pain relief in GERD patients. In a study, this compound exhibited a quicker acid suppression effect compared to lansoprazole within the first six hours post-administration, highlighting its potential for on-demand treatment .

Gastric Ulcers and Antiulcer Activity

Mechanism of Action

this compound possesses both antisecretory and gastroprotective properties. It inhibits gastric acid secretion while enhancing mucosal defense mechanisms, such as increasing gastric mucosal blood flow and promoting the release of protective gastrointestinal peptides like calcitonin gene-related peptide (CGRP) and somatostatin .

Clinical Studies

In clinical settings, this compound has been shown to elevate postprandial intragastric pH levels effectively, resulting in reduced gastric acid secretion after meals. A study involving healthy volunteers demonstrated that this compound significantly increased plasma concentrations of CGRP and somatostatin, which are associated with gastroprotection .

Peripheral Neuropathy

Case Studies and Efficacy

Recent investigations have explored the use of this compound in treating paclitaxel-induced peripheral neuropathy. A randomized trial indicated that this compound, combined with tocopherol nicotinate, resulted in symptomatic improvement in 45% of patients who had developed peripheral neuropathy after chemotherapy . This suggests potential applications for this compound beyond gastrointestinal disorders.

Comparison with Other Medications

Efficacy Against Other H2-Receptor Antagonists and Proton Pump Inhibitors (PPIs)

this compound has been compared with other medications such as rabeprazole and famotidine in various studies. In one trial, this compound showed superior symptom relief compared to rabeprazole in patients with dyspepsia, indicating its effectiveness as an empirical treatment option . However, it is essential to note that while this compound is effective, it may not always outperform PPIs like lansoprazole in terms of overall symptom management for GERD patients .

Summary Table of this compound Applications

作用机制

相似化合物的比较

拉呋肽丁与其他组胺 H2 受体拮抗剂(如法莫替丁和雷尼替丁)进行比较。 虽然所有这些化合物都抑制胃酸分泌,但拉呋肽丁由于其额外的胃保护作用和刺激一氧化氮生成的能力而独一无二 . 类似的化合物包括:

- 法莫替丁

- 雷尼替丁

- 西咪替丁

生物活性

Lafutidine is a novel gastroprotective agent primarily used in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). It operates through multiple mechanisms, distinguishing itself from traditional H2-receptor antagonists and proton pump inhibitors. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and clinical findings.

This compound exhibits a multifaceted approach to gastric protection:

- H2-Receptor Antagonism : this compound blocks H2 receptors, leading to a reduction in gastric acid secretion. This mechanism is crucial in managing conditions associated with excessive gastric acidity.

- Cytoprotection : The compound enhances the synthesis of protective mucus in the gastric lining, promoting mucosal healing and providing a barrier against irritants.

- Modulation of Neurotransmitters : this compound increases levels of calcitonin gene-related peptide (CGRP) and somatostatin, which play significant roles in inhibiting gastrin release and enhancing mucosal blood flow .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : this compound is primarily absorbed in the upper part of the small intestine, with a bioavailability that varies based on formulation. A study indicated that a novel raft formulation achieved a Cmax of 231.66 ng/mL compared to 201.73 ng/mL for the marketed formulation .

- Half-Life : The biological half-life allows for effective plasma concentrations post-administration, supporting its therapeutic use.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Novel Raft Formulation | Marketed Formulation |

|---|---|---|

| Cmax (ng/mL) | 231.66 ± 0.46 | 201.73 ± 0.19 |

| Tmax (h) | 4.0 ± 0.06 | 1 ± 0.07 |

| AUC0-∞ (ng·h/mL) | 1989.79 ± 1.02 | 623.18 ± 0.55 |

| Mean Residence Time | 7.0309 | 2.056 |

Biological Effects

Research has demonstrated that this compound not only protects the gastric mucosa but also promotes healing:

- Gastroprotective Effects : Studies indicate that this compound enhances gastric mucosal blood flow and increases mucus secretion, which are vital for protecting against ulceration .

- Epithelial Restitution : this compound accelerates the repair processes in chronic gastric or duodenal ulcers, significantly reducing recurrence rates .

Case Studies and Clinical Trials

Clinical investigations have highlighted this compound's efficacy compared to other antiulcer medications:

- In a comparative study with famotidine, this compound was found to be more effective in elevating postprandial intragastric pH levels and increasing plasma CGRP concentrations .

- A microdose clinical trial indicated that this compound maintains effective blood concentrations with minimal side effects, suggesting it is safe for use even at lower doses .

属性

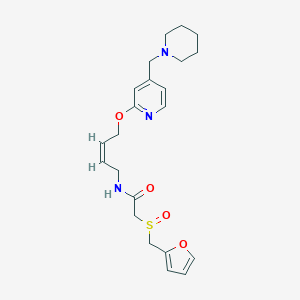

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZQAVXSMUKBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861250 | |

| Record name | 2-[(Furan-2-yl)methanesulfinyl]-N-[4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-08-7 | |

| Record name | Acetamide, 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-, (+) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。